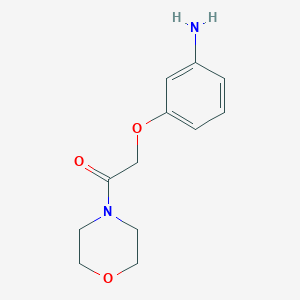

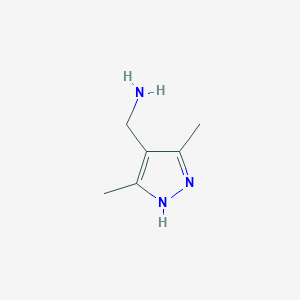

6-amino-2-(trifluoromethyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 6-amino-2-alkyl (aryl/heteroaryl)-4-(trifluoromethyl) quinolines, has been reported . This was achieved through a regioselective intramolecular cyclization reaction of novel (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones in an acidic solvent-free medium .Applications De Recherche Scientifique

Application in Drug Development

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: The trifluoromethyl group, which is present in “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, is a common feature in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities .

- Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .

- Results or Outcomes: Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group .

Application in Fluorescence Probing

- Scientific Field: Analytical Chemistry

- Summary of Application: A ratiometric fluorescence probe based on the 6-amino-2,2’-bipyridine scaffold, which is similar to “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, has been developed for detecting endogenous Zn2+ in living cells .

- Methods of Application: The probe is introduced into living cells, where it binds to Zn2+ and emits fluorescence .

- Results or Outcomes: The probe exhibited a nanomolar-level dissociation constant (Kd = 0.77 nM), a large Stokes shift (139 nm), and an excellent detection limit (0.10 nM) under physiological conditions . It was able to clearly visualize endogenous labile Zn2+ in A549 human lung adenocarcinoma cells .

Application in Photophysical Studies

- Scientific Field: Physical Chemistry

- Summary of Application: Trifluoromethylated quinoline-phenol Schiff bases, which are similar to “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, have been studied for their photophysical and photostability properties .

- Methods of Application: The Schiff bases were synthesized and their photophysical properties were studied under various conditions .

- Results or Outcomes: The Schiff bases showed low to good quantum fluorescence yield values in different solvents . They also presented good stability under white-LED irradiation conditions and moderate reactive oxygen species (ROS) generation properties were observed .

Application in Fluorescent Probing

- Scientific Field: Biochemistry

- Summary of Application: A ratiometric fluorescence probe based on the 6-amino-2,2’-bipyridine scaffold, which is similar to “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, has been developed for detecting endogenous Zn2+ in living cells .

- Methods of Application: The probe is introduced into living cells, where it binds to Zn2+ and emits fluorescence .

- Results or Outcomes: The ratiometric probe exhibited a nanomolar-level dissociation constant (Kd = 0.77 nM), a large Stokes shift (139 nm), and an excellent detection limit (0.10 nM) under physiological conditions . It was able to clearly visualize endogenous labile Zn2+ in A549 human lung adenocarcinoma cells .

Application in Photostability Studies

- Scientific Field: Physical Chemistry

- Summary of Application: Trifluoromethylated quinoline-phenol Schiff bases, which are similar to “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, have been studied for their photostability properties .

- Methods of Application: The Schiff bases were synthesized and their photostability properties were studied under various conditions .

- Results or Outcomes: The Schiff bases showed good stability under white-LED irradiation conditions . Moderate reactive oxygen species (ROS) generation properties were observed .

Application in Agrochemical and Pharmaceutical Compounds

- Scientific Field: Agrochemistry and Pharmaceutical Chemistry

- Summary of Application: Trifluoromethylpyridine (TFMP) and its intermediates, which are similar to “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, are important ingredients for the development of agrochemical and pharmaceutical compounds .

- Methods of Application: The trifluoromethyl group is incorporated into potential agrochemical and pharmaceutical molecules during their synthesis .

- Results or Outcomes: The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Propriétés

IUPAC Name |

6-amino-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)9-4-7(15)6-3-5(14)1-2-8(6)16-9/h1-4H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYWQJHGWUXEJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=C(O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354080 |

Source

|

| Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |

CAS RN |

383371-02-6 |

Source

|

| Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)